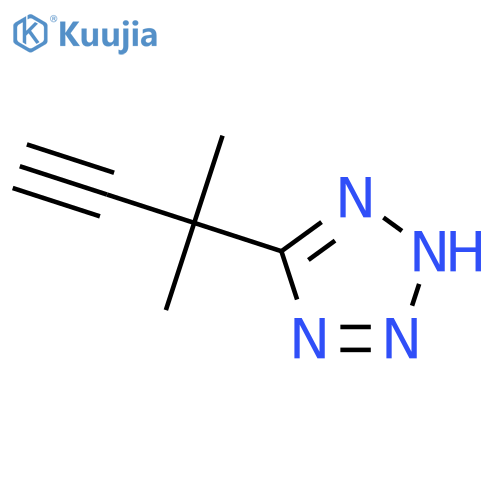Cas no 2228604-08-6 (5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole)

2228604-08-6 structure
商品名:5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole 化学的及び物理的性質
名前と識別子
-
- 5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole
- 2228604-08-6
- EN300-1816929
-
- インチ: 1S/C6H8N4/c1-4-6(2,3)5-7-9-10-8-5/h1H,2-3H3,(H,7,8,9,10)
- InChIKey: TYYCKLHUNZUOKS-UHFFFAOYSA-N
- ほほえんだ: N1=C(C(C#C)(C)C)N=NN1
計算された属性
- せいみつぶんしりょう: 136.074896272g/mol
- どういたいしつりょう: 136.074896272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 54.5Ų
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1816929-0.1g |
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole |
2228604-08-6 | 0.1g |
$1521.0 | 2023-09-19 | ||
| Enamine | EN300-1816929-5.0g |
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole |
2228604-08-6 | 5g |
$5014.0 | 2023-06-01 | ||
| Enamine | EN300-1816929-0.25g |
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole |
2228604-08-6 | 0.25g |
$1591.0 | 2023-09-19 | ||
| Enamine | EN300-1816929-0.5g |
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole |
2228604-08-6 | 0.5g |
$1660.0 | 2023-09-19 | ||
| Enamine | EN300-1816929-1g |
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole |
2228604-08-6 | 1g |
$1729.0 | 2023-09-19 | ||
| Enamine | EN300-1816929-10g |
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole |
2228604-08-6 | 10g |
$7435.0 | 2023-09-19 | ||
| Enamine | EN300-1816929-0.05g |
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole |
2228604-08-6 | 0.05g |
$1452.0 | 2023-09-19 | ||
| Enamine | EN300-1816929-1.0g |
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole |
2228604-08-6 | 1g |
$1729.0 | 2023-06-01 | ||
| Enamine | EN300-1816929-10.0g |
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole |
2228604-08-6 | 10g |
$7435.0 | 2023-06-01 | ||
| Enamine | EN300-1816929-2.5g |
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole |
2228604-08-6 | 2.5g |
$3389.0 | 2023-09-19 |
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole 関連文献
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
2228604-08-6 (5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole) 関連製品
- 5587-61-1(Triisocyanato(methyl)silane)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 152840-81-8(Valine-1-13C (9CI))
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
